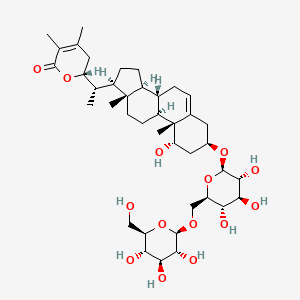
Withanoside V
Vue d'ensemble
Description
Withanoside V is a naturally occurring compound found in the plant Withania somnifera, commonly known as Ashwagandha. This compound has been studied for its potential therapeutic benefits, including anti-inflammatory, anti-cancer, and anti-stress effects. This compound has also been shown to have neuroprotective properties and may have potential as a treatment for neurodegenerative diseases.
Applications De Recherche Scientifique
Pharmacocinétique
Withanoside V, ainsi que d'autres withanosides et withanolides, a été étudié à l'aide de la chromatographie liquide à ultra-haute performance couplée à la spectrométrie de masse en tandem (UHPLC-MS/MS). Cette recherche visait à comprendre la pharmacocinétique de ces constituants en raison de leurs caractéristiques isomères et isobares . L'étude a révélé la biodisponibilité orale des withanosides et des withanolides, y compris this compound, suivant les règles de Lipinski des cinq avec une absorption significative du tractus gastro-intestinal et la capacité à traverser la barrière hémato-encéphalique .
Antiviraux thérapeutiques
Withania somnifera, la plante dont est dérivé this compound, est reconnue pour ses propriétés antivirales. Les composés phytochimiques de Withania somnifera, y compris this compound, auraient atténué la maladie à coronavirus 2019 (COVID-19), servi de ligand potentiel contre l'ADN polymérase du virus de l'herpès simplex (HSV), supprimé la progression de la maladie d'Alzheimer en inhibant la cytotoxicité induite par le virus de l'immunodéficience humaine 1 (VIH-1)-activation de la bêta-amyloïde (Aβ), et atténuer l'activité de la neuraminidase de la grippe H1N1 .
Neuroprotection
This compound s'est avéré posséder des effets neuroprotecteurs. Il a été constaté qu'il protégeait contre la β-amyloïde et la neuro-pathogenèse induite par le VIH-1Ba-L (clade B) .
Propriétés anticancéreuses
This compound a été trouvé pour activer la protéine Cdc2 dans les lignées cellulaires du cancer de la prostate, entraînant l'arrêt du cycle cellulaire et conduisant à la mort cellulaire .
Liaison aux protéines SARS-CoV-2
Des recherches ont révélé que les composés phytochimiques de Withania somnifera, y compris this compound, se lient fermement aux glycoprotéines S du SRAS-CoV-2, aux deux principales protéases virales et au récepteur ACE2 de l'hôte pour exercer une activité antivirale significative .
Traitement potentiel de la COVID-19
Withania somnifera et ses composés phytochimiques, y compris this compound, ont été étudiés pour leur potentiel de traitement du SRAS-CoV-2, comme en témoignent les milieux précliniques et cliniques .
Mécanisme D'action
Target of Action
Withanoside V, a bioactive constituent of Withania somnifera, has been shown to have a strong binding affinity for viral S-glycoprotein, which is responsible for the attachment to the human ACE2 receptor . This suggests that the primary targets of this compound are the S-glycoprotein of viruses and the ACE2 receptor in human cells .
Mode of Action
This compound interacts with its targets by binding to them. This binding can alter the structure and function of the targets, thereby affecting their activity. For instance, this compound might bind to the SARS-CoV-2 S protein and alter the S protein, thereby hindering its access into the host cells . It can also impede the functional activities of SARS-CoV-2 main protease (Mpro) .
Biochemical Pathways
It is known that this compound can control cytokine secretions during infection and could alleviate the cytokine storm in the lungs This suggests that this compound may affect the immune response and inflammatory pathways
Pharmacokinetics
In silico ADME/T analysis has been used to determine the physiochemical properties of this compound . These studies suggest that this compound follows Lipinski’s rules of five, indicating good oral bioavailability. It has significant absorption from the gastrointestinal tract and the ability to cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to control cytokine secretions during infection, which could alleviate the cytokine storm in the lungs . This suggests that this compound may have anti-inflammatory effects. Additionally, this compound has been found to hinder the access of SARS-CoV-2 into host cells , suggesting antiviral effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, UV radiation has been found to affect the action of this compound . Moreover, many factors such as growth rate, geographical, and environmental conditions are known to modulate the content of withanolides, including this compound
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Withanoside V plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with human serum albumin, altering its secondary structure and increasing its helical content . This interaction suggests that this compound can influence the transport and distribution of other molecules in the bloodstream. Additionally, this compound has been predicted to inhibit the main protease (Mpro) of SARS-CoV-2, indicating its potential as an antiviral agent .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been found to enhance the production of white blood cells, thereby boosting the immune system . In human skin epidermal cells, this compound supports rapid wound healing by augmenting the expression of genes such as TGF-β1 and EGF . Furthermore, it has been shown to impede the functional activities of SARS-CoV-2 main protease, thereby hindering the virus’s ability to replicate .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It binds to human serum albumin, leading to changes in the protein’s secondary structure . This binding interaction enhances the stability of the protein-ligand complex. Additionally, this compound inhibits the main protease (Mpro) of SARS-CoV-2 by binding to its active site, thereby preventing the virus from replicating . These interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied using liquid chromatography. It was found that this compound remains stable for up to 24 hours at room temperature after extraction . Long-term studies have shown that this compound can maintain its bioactivity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving Sprague Dawley rats, this compound was administered at doses of 100, 300, and 1000 mg/kg/day for 28 consecutive days The results showed that this compound was safe up to a dose level of 1000 mg/kg/day, with no toxicologically relevant findings
Metabolic Pathways
This compound is involved in several metabolic pathways. It is biosynthesized via the mevalonate pathway and the non-mevalonate pathway . The compound interacts with intermediate precursors such as cholesterol, mevalonic acid, and squalene. These interactions play a crucial role in the biosynthesis of withanolides, highlighting the importance of this compound in metabolic processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to bind with human serum albumin, facilitating its transport in the bloodstream . Additionally, this compound exhibits significant absorption from the gastrointestinal tract and can cross the blood-brain barrier . These properties enhance its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Studies have shown that this compound can localize to the cell membrane and cytoplasm, where it exerts its effects on cellular processes . This localization is essential for its role in modulating cell signaling pathways and gene expression.
Propriétés
IUPAC Name |
(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H62O14/c1-17-12-26(52-36(49)18(17)2)19(3)23-8-9-24-22-7-6-20-13-21(14-29(42)40(20,5)25(22)10-11-39(23,24)4)51-38-35(48)33(46)31(44)28(54-38)16-50-37-34(47)32(45)30(43)27(15-41)53-37/h6,19,21-35,37-38,41-48H,7-16H2,1-5H3/t19-,21+,22-,23+,24-,25-,26+,27+,28+,29-,30+,31+,32-,33-,34+,35+,37+,38+,39+,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLWKSUMHLVXAM-KFJRISAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H62O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443612 | |
| Record name | Withanoside V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256520-90-8 | |
| Record name | Withanoside V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256520908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Withanoside V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WITHANOSIDE V | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKV8XP7MQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


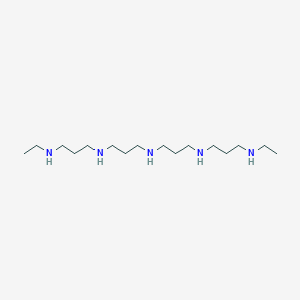
![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1243428.png)


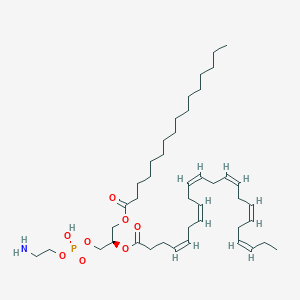
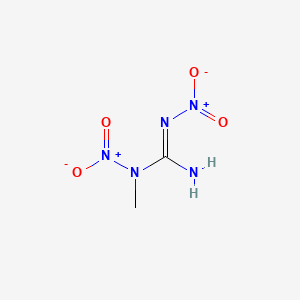
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243436.png)
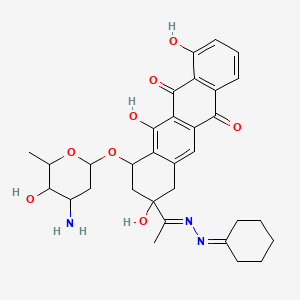
![3-[(E)-1-(4-bromophenyl)ethylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1243440.png)
![(1R,2R,4aS,8aS)-2-[(2R)-2-hydroxybutyl]-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1243442.png)
![1-benzyl-2-methyl-3-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}-1H-indole](/img/structure/B1243443.png)
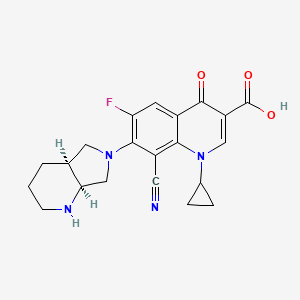
![[1-Benzyl-7-chloro-1H-quinolin-(4E)-ylidene]-propyl-amine](/img/structure/B1243446.png)

